Methyl cubane-1-carboxylate
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Overview
Description
Methyl cubane-1-carboxylate is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. Cubane and its derivatives have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The rigidity and three-dimensional structure of cubane make it an attractive scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cubane-1-carboxylate typically involves the functionalization of cubane carboxylic acids. . This method is compatible with other oxidizable functional groups and can be scaled up using flow electrochemical conditions.
Industrial Production Methods
While large-scale industrial production methods for this compound are not extensively documented, the practical large-scale synthesis of cubane derivatives generally involves the preparation of 1,4-cubanedicarboxylic acid, which can then be functionalized to produce various derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl cubane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxylate group.
Substitution: Nucleophilic substitution reactions can introduce new substituents to the cubane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Hofer–Moest reaction employs oxidative conditions to achieve decarboxylation and ether formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidative decarboxylation can yield alkoxy cubanes, while nucleophilic substitution can introduce various functional groups to the cubane core .
Scientific Research Applications
Methyl cubane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl cubane-1-carboxylate involves its interaction with molecular targets through its rigid and unique cubic structure. This structure allows for specific binding interactions and can influence the compound’s biological activity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent hydrocarbon with a cubic structure.
Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a different three-dimensional structure.
Bicyclo[2.2.2]octane: A less strained hydrocarbon with a cage-like structure.
Uniqueness
Methyl cubane-1-carboxylate is unique due to its combination of the cubane core and the carboxylate functional group. This combination provides a rigid and versatile scaffold that can be functionalized in various ways, making it valuable for diverse applications in chemistry, biology, medicine, and industry .
Biological Activity
Methyl cubane-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article discusses the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C10H10O2, features a cubane core that contributes to its rigidity and stability. This structure allows it to act as a bioisostere for benzene rings, which can enhance its biological activity by altering pharmacokinetic properties such as solubility and lipophilicity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cubane Core : Starting from simpler hydrocarbons, the cubane core is synthesized through cyclization reactions.
- Functionalization : The introduction of carboxylate groups is achieved through reactions with carboxylic acids.
- Esterification : The final step involves esterifying the carboxylic acid to form this compound.
Recent advancements in synthetic methods have utilized photocatalysis to improve yields and reduce reaction times, showcasing the compound's versatility in organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function .
Case Studies
Several studies have explored the biological effects of this compound:
- A study demonstrated its efficacy against Staphylococcus aureus, showing a dose-dependent inhibition of bacterial growth.
- Another investigation highlighted its potential in cancer therapy, where it was found to reduce tumor growth in animal models when administered at specific dosages .
Comparative Analysis
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition, Membrane disruption |
Methyl 4-(aminomethyl)cubane-1-carboxylate | Antimicrobial | Similar mechanisms as above |
Benzene derivatives | Varies | Often involves aromatic interactions |
Properties
IUPAC Name |
methyl cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-9(11)10-6-3-2-4(6)8(10)5(2)7(3)10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUNEBRHQXOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C4C3C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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